N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. Benzothiazole is known for its wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties . Thiophene, on the other hand, is a sulfur-containing five-membered ring that is often used in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is Mycobacterium tuberculosis . This compound has been found to have potent inhibitory activity against this bacterium .
Mode of Action
The compound interacts with its target by binding to the DprE1 enzyme . This enzyme is crucial for the survival of Mycobacterium tuberculosis, and its inhibition leads to the death of the bacterium .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to the weakening of the cell wall and eventually the death of the bacterium .
Result of Action
The compound exhibits bactericidal activity against Mycobacterium tuberculosis . It has been found to eliminate the bacterium after 24-hour exposure . The compound also showed promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide typically involves the reaction of benzo[d]thiazol-2-amine with a suitable thiophene derivative. One common method is the reaction between benzo[d]thiazol-2-amine and 2,5-dichlorothiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzothiazole ring can be reduced to an amine.
Substitution: Halogen atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Known for its anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Investigated for their anti-inflammatory and antibacterial activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Explored for their potential as anticancer agents.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS2/c13-9-5-6(10(14)19-9)11(17)16-12-15-7-3-1-2-4-8(7)18-12/h1-5H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEMJZOJKAFWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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